molecular formula C13H13ClN2O B13757526 Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- CAS No. 73953-69-2

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-

Cat. No.: B13757526
CAS No.: 73953-69-2
M. Wt: 248.71 g/mol
InChI Key: QXVKGKHOEIZXQW-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloroethyl group and a 1-naphthyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-(2-chloroethyl)-3-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1-Naphthylamine is reacted with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane.

    Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the urea derivative.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of urea, 1-(2-chloroethyl)-3-(1-naphthyl)- may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The naphthyl group can undergo oxidation to form naphthoquinone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted urea derivatives.

    Oxidation Reactions: Naphthoquinone derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of urea, 1-(2-chloroethyl)-3-(1-naphthyl)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(2-chloroethyl)-3-(2-naphthyl)-
  • Urea, 1-(2-chloroethyl)-3-(3-naphthyl)-
  • Urea, 1-(2-chloroethyl)-3-(4-naphthyl)-

Uniqueness

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- is unique due to the specific positioning of the 1-naphthyl group, which may influence its chemical reactivity and biological activity. The presence of the 2-chloroethyl group also imparts distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

73953-69-2

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

1-(2-chloroethyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C13H13ClN2O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H2,15,16,17)

InChI Key

QXVKGKHOEIZXQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCl

Origin of Product

United States

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